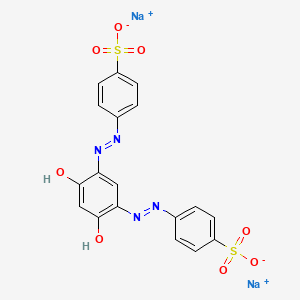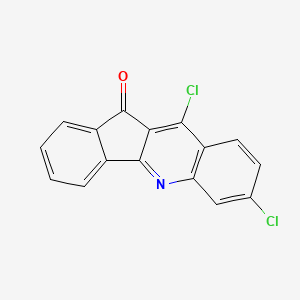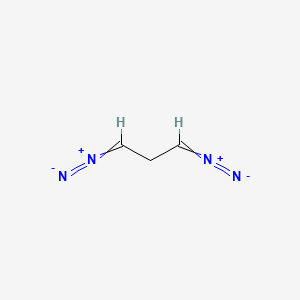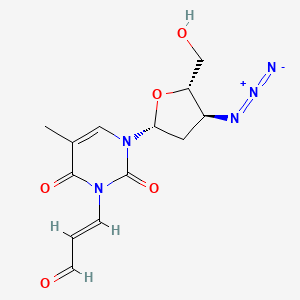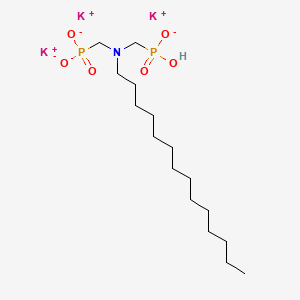
Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 303-775-6) is an organic compound with the molecular formula C11H14O2 Wieland-Miescher ketone . This compound is notable for its role as an intermediate in the synthesis of various complex natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 2-methylcyclohexane-1,3-dione with acetaldehyde in the presence of a base such as sodium ethoxide . The reaction proceeds through an aldol condensation followed by cyclization to form the desired quinone .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include and .
Reduction: This compound can be reduced to form the corresponding dihydroquinone using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, where the quinone moiety is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher quinones, while reduction produces dihydroquinones .
Applications De Recherche Scientifique
Chemistry: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex natural products, including steroids and terpenoids .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, it is used in the production of fine chemicals and as a starting material for the synthesis of various polymers and resins .
Mécanisme D'action
The mechanism by which 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its ability to undergo redox reactions. The quinone moiety can accept and donate electrons, making it a versatile intermediate in various chemical reactions. It can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 5-Methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
- 8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- 9-Methyl-5(10)-octaline-1,6-dione
Uniqueness: What sets 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart from similar compounds is its specific structure, which allows for unique reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
94230-65-6 |
|---|---|
Formule moléculaire |
C16H34K3NO6P2 |
Poids moléculaire |
515.69 g/mol |
Nom IUPAC |
tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 |
Clé InChI |
BPEPYZVMVDXVEE-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




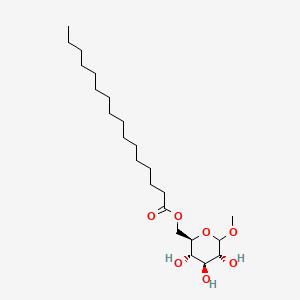
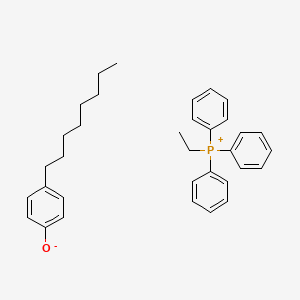
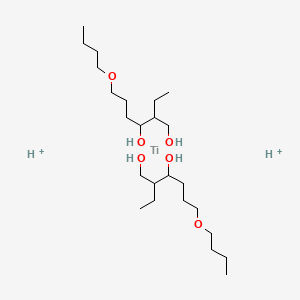
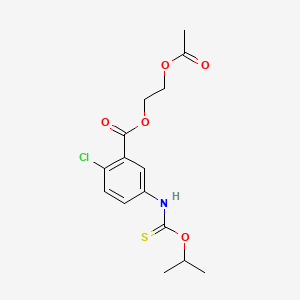
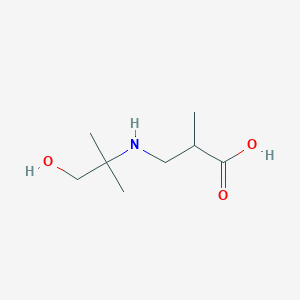
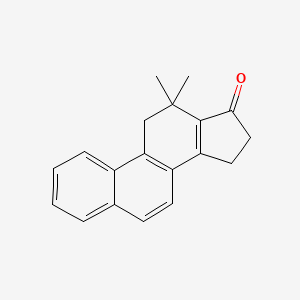
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

